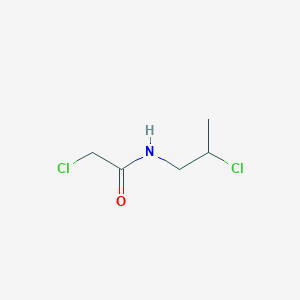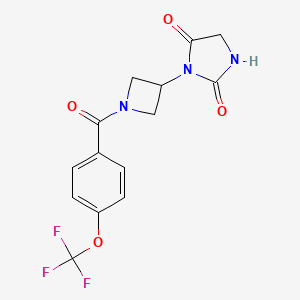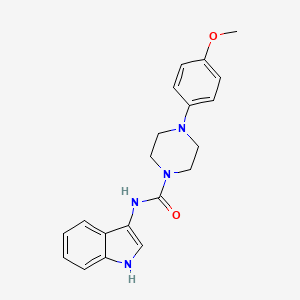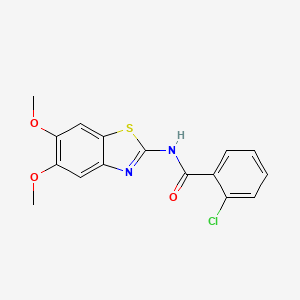
2-chloro-N-(2-chloropropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloropropyl)acetamide: is an organic compound with the molecular formula C5H9Cl2NO. It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms attached to the acetamide and propyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloroacetylation: The synthesis of 2-chloro-N-(2-chloropropyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-chloropropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified by recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-chloro-N-(2-chloropropyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form the corresponding acetic acid derivative and 2-chloropropylamine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include ammonia, primary and secondary amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products of substitution reactions can include various amides, thioamides, and ethers.
Hydrolysis Products: The major products of hydrolysis are acetic acid derivatives and 2-chloropropylamine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-chloro-N-(2-chloropropyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent: It serves as a reagent in organic synthesis for introducing the 2-chloropropyl group into target molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to investigate the effects of chlorinated acetamides on cellular processes and enzyme activities.
Industry:
Agrochemicals: this compound is used in the production of agrochemicals, including herbicides and pesticides.
Polymer Industry: It is used as a monomer or comonomer in the production of specialty polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity.
Receptor Binding: It may interact with certain receptors on the cell surface, modulating their activity and affecting cellular signaling pathways.
Mechanism:
Covalent Modification: The chlorine atoms in the compound can form covalent bonds with nucleophilic groups in enzymes or receptors, leading to their inactivation or altered function.
Non-covalent Interactions: The compound can also interact with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
2-chloro-N,N-bis(2-chloropropyl)acetamide: This compound has two 2-chloropropyl groups attached to the acetamide, making it more hydrophobic and potentially more reactive in certain chemical reactions.
2-chloro-N-(3-phenylpropyl)acetamide: This compound has a phenylpropyl group instead of a chloropropyl group, which can significantly alter its chemical and biological properties.
Uniqueness:
Versatility: Its ability to undergo a wide range of chemical reactions and its use as an intermediate in the synthesis of diverse compounds highlight its versatility in chemical research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloropropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c1-4(7)3-8-5(9)2-6/h4H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGMOIQCKQPQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2947234.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)
![3,4,5-TRIMETHOXY-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZAMIDE](/img/structure/B2947241.png)

![4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2947243.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)


![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2947253.png)
